molecular formula C11H10N6O B12917748 5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 17756-35-3

5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12917748
CAS No.: 17756-35-3
M. Wt: 242.24 g/mol
InChI Key: OLKBWLGASVXSJN-UHFFFAOYSA-N
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Description

5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in activated microglial cells. This inhibition is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Properties

CAS No.

17756-35-3

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

5-amino-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H10N6O/c12-11-13-9-8(10(18)14-11)15-16-17(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,18)

InChI Key

OLKBWLGASVXSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=N2

Origin of Product

United States

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